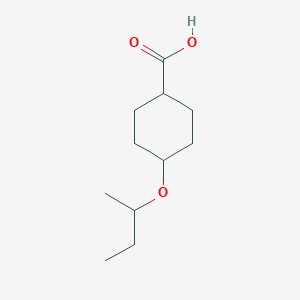

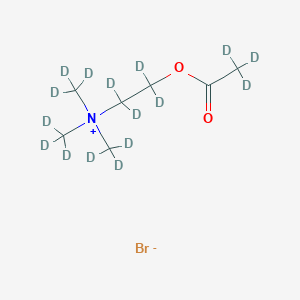

![molecular formula C8H15ClN4O B1381080 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride CAS No. 1803580-93-9](/img/structure/B1381080.png)

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride

Overview

Description

“1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” is a chemical compound with the empirical formula C7H14ClN3O . It is a solid substance . This compound is part of a class of molecules known as 1,2,4-oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride”, often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

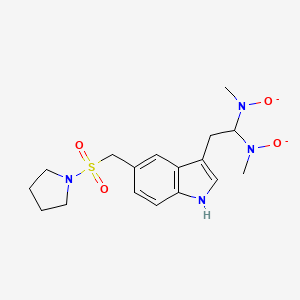

The molecular structure of “1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” includes a 1,2,4-oxadiazole ring, a piperazine ring, and a methyl group . The InChI code for this compound is 1S/C7H13N3O.ClH/c1-3-4-6-9-7(5-8-2)11-10-6;/h8H,3-5H2,1-2H3;1H .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” include its molecular weight of 191.66 . It is a solid substance .

Scientific Research Applications

Pharmaceutical Research: Antifungal Agent Development

This compound has shown potential in the development of new antifungal agents. Studies have evaluated its efficacy against various fungal pathogens, such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . The compound’s ability to inhibit fungal growth at concentrations comparable to commercial fungicides like propiconazole highlights its promise in pharmaceutical applications.

Medicinal Chemistry: Anticancer Activity

The oxadiazole moiety, which is part of this compound’s structure, has been recognized for its anticancer properties. Researchers have explored its use in designing molecules that can target cancer cells with high specificity, minimizing the impact on healthy cells .

Material Science: High-Energy Materials

Oxadiazoles, including the one present in this compound, are known for their high-energy characteristics. They have been utilized in creating materials that require a significant amount of energy to be stored and released, such as explosives and propellants .

Synthetic Chemistry: Heterocyclic Building Blocks

This compound serves as a building block in synthetic chemistry, particularly in the construction of heterocyclic compounds. Its structure allows for a variety of substitutions, enabling the synthesis of a wide range of molecules with diverse properties .

Drug Discovery: Vasodilator Synthesis

The oxadiazole ring system in this compound has been associated with vasodilatory effects, which can be harnessed in the development of treatments for cardiovascular diseases. By modulating blood vessel dilation, it can contribute to controlling blood pressure and improving blood flow .

Neuropharmacology: Modulation of Neurotransmitter Systems

Piperazine derivatives, like the one , are known to interact with neurotransmitter systems, which could be beneficial in treating neurological disorders. This compound could potentially be used to modulate neurotransmitter levels, offering therapeutic benefits for conditions such as depression and anxiety .

Chemical Synthesis: Microwave-Assisted Reactions

The compound has been used in microwave-assisted synthetic reactions, which offer advantages like shorter reaction times, higher yields, and simpler purification processes compared to traditional methods .

Biochemistry: Enzyme Inhibition Studies

Due to its structural complexity, this compound can act as an inhibitor for certain enzymes, making it valuable in biochemical research to understand enzymatic pathways and develop inhibitors for therapeutic use .

Safety And Hazards

The safety information for “1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” indicates that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name |

3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.ClH/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMWNKCVSUXMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

amine](/img/structure/B1381013.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)

![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)

![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)